molecular formula C4H9B B1375760 2-Bromo-2-methylpropane-d9 CAS No. 42310-83-8

2-Bromo-2-methylpropane-d9

Cat. No. B1375760
CAS RN: 42310-83-8
M. Wt: 146.07 g/mol
InChI Key: RKSOPLXZQNSWAS-GQALSZNTSA-N
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Description

2-Bromo-2-methylpropane (tert-Butyl bromide) is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group .


Synthesis Analysis

2-Bromo-2-methylpropane-d9 is synthesized with sulfuric acid and hydrogen bromide at 0 degrees for 0.25 hours . The yield of this synthesis is approximately 70% .


Molecular Structure Analysis

The molecular formula of 2-Bromo-2-methylpropane-d9 is (CD3)3CBr . The molecular weight is 146.07 .


Chemical Reactions Analysis

The hydrolysis of 2-bromo-2-methylpropane follows an SN1 mechanism . The slow, rate-determining step is (CH3)3CBr → (CH3)3C+ + Br-, and the fast step is (CH3)3C+ + OH- → (CH3)3COH .


Physical And Chemical Properties Analysis

2-Bromo-2-methylpropane-d9 has a boiling point of 72-74 °C and a melting point of -20 °C . Its density is 1.295 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Isotope Labeling

2-Bromo-2-methylpropane-d9, a deuterium-labeled compound, is primarily used in the synthesis of other isotopically labeled compounds. For instance, Sassi et al. (1999) demonstrated the synthesis of deuterium-labeled isobutane variants, including 2-methylpropane-2-d1, isobutane-1-d9, and isobutane-d10. These compounds were synthesized through a combination of classical organic chemistry and modern H/D exchange processes, showcasing the role of 2-Bromo-2-methylpropane-d9 in the production of isotopically labeled compounds for various research applications (Sassi et al., 1999).

Decomposition Studies

In another study, Pickett et al. (1999) used deuterium-labeled analogues, such as 2-Bromo-2-methylpropane-d9, to study the thermal and photochemical decomposition mechanisms of But2Se. This research highlighted the utility of deuterium-labeled compounds in understanding complex chemical reactions and their mechanisms (Pickett et al., 1999).

Radiochemical Synthesis

Rotteveel et al. (2017) explored the synthesis of radiochemical compounds, such as 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol. The study utilized 2-Bromo-2-methylpropane-d9 as a precursor in these syntheses, showcasing its role in the development of radiolabeled synthons for positron emission tomography (PET) tracers (Rotteveel et al., 2017).

Solvation Studies

Research by Albuquerque et al. (1998) on the enthalpies of solution of 2-Bromo-2-methylpropane in various alcohols is another example of the compound's use in scientific studies. This work contributed to a deeper understanding of solvation phenomena and the interaction between different molecular species (Albuquerque et al., 1998).

Safety And Hazards

2-Bromo-2-methylpropane-d9 is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The hydrolysis of 2-bromo-2-methylpropane is often cited as a classic example of an SN1 reaction . This reaction could be used in future studies to confirm the SN1 mechanism by determining the order with respect to both OH- ions and 2-bromo-2-methylpropane .

Relevant Papers The relevant papers retrieved provide more information on the synthesis, chemical reactions, mechanism of action, and safety of 2-Bromo-2-methylpropane-d9 .

properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSOPLXZQNSWAS-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746129
Record name 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methylpropane-d9

CAS RN

42310-83-8
Record name 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42310-83-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Chacon - 2007 - ir.vanderbilt.edu
Protein identification generally involves enzymatic digestion of proteins followed by mass spectrometry (MS) sequencing analysis of the resulting peptides, a process referred to as …
Number of citations: 2 ir.vanderbilt.edu

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